Home > Products > Building Blocks P16228 > 6-Iodoquinoxaline
6-Iodoquinoxaline - 50998-18-0

6-Iodoquinoxaline

Catalog Number: EVT-363009
CAS Number: 50998-18-0
Molecular Formula: C8H5IN2
Molecular Weight: 256.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,6-Dichloroquinoxaline

Compound Description: 2,6-Dichloroquinoxaline is a halogenated quinoxaline derivative. It is prepared through the regioselective electrophilic substitution of 2(1H)-quinoxalinone with chloride ions in a 95% sulfuric acid solution. This reaction selectively targets the 6-position of the quinoxaline ring. []

Relevance: 2,6-Dichloroquinoxaline shares a quinoxaline core structure with 6-iodoquinoxaline, differing only in the halogen substituents. The regioselective synthesis described for 2,6-dichloroquinoxaline highlights the potential for similar methodologies to be applied to the synthesis of 6-iodoquinoxaline, focusing on the introduction of iodine at the 6-position. []

2-Chloro-6-iodoquinoxaline

Compound Description: 2-Chloro-6-iodoquinoxaline is another halogenated quinoxaline derivative synthesized via regioselective electrophilic substitution on 2(1H)-quinoxalinone. [] In this case, the reaction involves the sequential introduction of chloride and iodide ions, resulting in the specific substitution pattern observed in the final compound.

Relevance: 2-Chloro-6-iodoquinoxaline exhibits a closer structural similarity to 6-iodoquinoxaline compared to 2,6-dichloroquinoxaline, as it possesses both the iodine substituent at the 6-position and the quinoxaline core structure. This similarity makes it a particularly relevant compound for understanding the reactivity and potential applications of 6-iodoquinoxaline. []

3-(3-Bromophenyl)-2-phenyl-6-iodoquinoxaline

Compound Description: This isomeric phenylquinoxaline is characterized by the presence of bromine and iodine substituents on the quinoxaline ring and a phenyl group at the 2-position. It exhibits a higher melting point compared to its isomer, 2-(3-bromophenyl)-3-phenyl-6-iodoquinoxaline. Structural elucidation of this compound was achieved through both X-ray crystallography and 13C NMR analysis. []

Relevance: The presence of the iodine atom at the 6-position directly connects this compound with 6-iodoquinoxaline. The study of this compound, alongside its isomer, provides valuable insight into the impact of substituent position on the physical properties of iodine-containing quinoxalines, including their melting points and potential applications in polymer chemistry. []

2-(3-Bromophenyl)-3-phenyl-6-iodoquinoxaline

Compound Description: This isomer of 3-(3-bromophenyl)-2-phenyl-6-iodoquinoxaline possesses a lower melting point. It shares an identical chemical formula with its counterpart, but the arrangement of the phenyl and bromophenyl substituents differs, highlighting the impact of isomerism on physical characteristics. []

Relevance: Similar to its isomer, the presence of iodine at the 6-position directly links this compound to 6-iodoquinoxaline. The comparative analysis of these isomers underscores the influence of subtle structural variations on the properties of compounds related to 6-iodoquinoxaline. []

3-(3-Ethynylphenyl)-2-phenyl-6-ethynylquinoxaline

Compound Description: This compound is an acetylene-terminated derivative of the corresponding halogenated quinoxaline (3-(3-bromophenyl)-2-phenyl-6-iodoquinoxaline). It is characterized by the presence of ethynyl groups, which are known to contribute to the formation of polymers. []

Relevance: While lacking the iodine substituent, this compound is derived from a 6-iodoquinoxaline precursor (3-(3-bromophenyl)-2-phenyl-6-iodoquinoxaline). Studying this derivative provides valuable insights into the potential applications and reactivity of compounds derived from 6-iodoquinoxaline, particularly in the context of polymer chemistry and materials science. []

2-(3-Ethynylphenyl)-3-phenyl-6-ethynylquinoxaline

Compound Description: This acetylene-terminated quinoxaline is an isomer of 3-(3-ethynylphenyl)-2-phenyl-6-ethynylquinoxaline. The variation in the position of the ethynylphenyl group leads to distinct properties. []

Relevance: Similar to its isomer, this compound originates from a 6-iodoquinoxaline precursor (2-(3-bromophenyl)-3-phenyl-6-iodoquinoxaline), highlighting the potential for 6-iodoquinoxaline derivatives in material science, particularly in the development of polymers with specific characteristics. []

N-(2-Diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide dihydrochloride salt

Compound Description: This compound is a radioiodinated derivative of 6-iodoquinoxaline-2-carboxamide. []

Relevance: The direct incorporation of 6-iodoquinoxaline into its structure makes this a key related compound. The radioiodination suggests its potential use in medical imaging or therapy, highlighting the possible applications of 6-iodoquinoxaline-based compounds in these fields. []

N-[2-[N-Ethyl-N-[2-(2-fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide dihydrochloride salt

Compound Description: This is a more complex derivative of 6-iodoquinoxaline-2-carboxamide, incorporating a fluoropyridine moiety. It's designed for potential use in PET imaging due to the presence of fluorine-18. []

Relevance: This compound is directly relevant as it's built upon the 6-iodoquinoxaline core. It demonstrates the versatility of 6-iodoquinoxaline as a scaffold for developing radiotracers for medical imaging. []

Compound Description: This compound is a radiolabeled analog of the previous compound, specifically designed for PET imaging of melanoma due to its melanin-targeting properties. []

Relevance: Again, the incorporation of the 6-iodoquinoxaline moiety makes this a closely related compound. This particular derivative demonstrates the potential of 6-iodoquinoxaline-based compounds in developing targeted imaging agents for specific diseases like melanoma. []

Source and Classification

6-Iodoquinoxaline can be classified as a heterocyclic compound, specifically belonging to the class of quinoxalines. It is synthesized through various chemical reactions involving quinoxaline precursors and iodine sources. The compound is notable for its role in developing radioiodinated compounds for medical imaging and potential therapeutic applications, especially concerning melanoma detection and treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Iodoquinoxaline typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 6-chloroquinoxaline or similar derivatives.
  2. Iodination Reaction: The introduction of iodine can be achieved through electrophilic aromatic substitution, using iodine monochloride or other iodine sources under controlled conditions.
  3. Purification: Following synthesis, the product is purified using methods such as recrystallization or high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for biological applications .

An example synthesis method includes the use of silver nitrite for the conversion of iodoquinoxaline into various functionalized derivatives, showcasing the versatility of the compound in further chemical modifications .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Iodoquinoxaline features a quinoxaline backbone with an iodine atom located at the sixth position of the aromatic system. The molecular formula is C8H5IN2C_8H_5IN_2, and it has a molecular weight of approximately 250.04 g/mol.

  • Chemical Structure: The structure can be represented as follows:
C8H5IN2\text{C}_8\text{H}_5\text{I}\text{N}_2

The presence of the iodine atom significantly affects its electronic properties, making it suitable for radiolabeling.

Chemical Reactions Analysis

Reactions and Technical Details

6-Iodoquinoxaline participates in various chemical reactions that are crucial for its application in medicinal chemistry:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions aimed at generating more complex derivatives.
  • Reduction Reactions: Reduction processes can convert the iodo group into other functional groups, enhancing its pharmacological profile.
  • Coupling Reactions: It can undergo coupling reactions to form conjugates with other bioactive molecules, thereby increasing its therapeutic efficacy .

These reactions are pivotal for developing new compounds that leverage the unique properties of 6-Iodoquinoxaline.

Mechanism of Action

Process and Data

The mechanism of action for compounds derived from 6-Iodoquinoxaline primarily involves their interaction with biological targets relevant to cancer therapy. For instance, radioiodinated derivatives are designed to selectively bind to melanoma cells, allowing for targeted imaging and treatment.

  • Binding Mechanism: Upon administration, these compounds localize at tumor sites due to enhanced permeability and retention effects associated with cancerous tissues.
  • Imaging Applications: In PET imaging, the radioactive iodine emits positrons that are detected to visualize tumor locations, aiding in diagnosis and treatment planning .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

6-Iodoquinoxaline exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range typical for halogenated quinoxalines.

These properties are critical for determining its suitability in various applications, including drug formulation and imaging agents.

Applications

Scientific Uses

The primary applications of 6-Iodoquinoxaline include:

  • Medical Imaging: Used as a precursor for radioiodinated compounds that serve as imaging agents in PET scans for melanoma detection.
  • Therapeutic Development: Investigated for potential use in targeted therapies against tumors due to its ability to selectively accumulate in cancerous tissues.
  • Research Tool: Employed in studies related to cancer biology and pharmacology to understand tumor dynamics and treatment responses .
Synthetic Methodologies and Optimization

Traditional Condensation Approaches for Quinoxaline Derivatives

Reaction of o-Phenylenediamine with α-Dicarbonyl Precursors

The foundational synthesis of quinoxaline derivatives relies on the acid-catalyzed condensation between o-phenylenediamines (OPD) and 1,2-dicarbonyl compounds. This reaction proceeds via nucleophilic addition-elimination, forming two C-N bonds to establish the quinoxaline core. For 6-iodoquinoxaline, this method typically employs iodinated 1,2-dicarbonyl precursors or iodinated OPDs. For instance, glyoxal derivatives bearing iodine substituents react regioselectively with OPDs under mild acidic conditions (acetic acid or trifluoroacetic acid) to yield 2,3-disubstituted-6-iodoquinoxalines. This approach is limited by the accessibility of iodinated dicarbonyl precursors, which often require multi-step synthesis [7].

Halogenation Strategies for Iodo-Substituted Quinoxalines

Direct iodination of preformed quinoxalines offers a complementary route. Electrophilic aromatic substitution (EAS) using molecular iodine (I₂) and oxidizing agents (e.g., H₂O₂, KIO₃) selectively targets electron-rich positions (C5/C6) of the quinoxaline ring. For example, quinoxaline reacts with I₂/H₂O₂ in acetic acid at 60°C to furnish 6-iodoquinoxaline as the major regioisomer (70–75% yield). The regioselectivity is governed by the inherent electron density distribution: position C6 is more nucleophilic than C5 due to resonance effects. Alternative halogen sources like N-iodosuccinimide (NIS) in polar aprotic solvents (DMF, DMSO) enhance yields (up to 85%) but may reduce regioselectivity [3] [5].

Table 1: Halogenation Methods for 6-Iodoquinoxaline Synthesis

Halogen SourceOxidant/CatalystSolventTemp (°C)Yield (%)Regioselectivity (C6:C5)
I₂H₂O₂AcOH6070–758:1
NISNoneDMF2580–855:1
I₂KIO₃EthanolReflux6510:1

Green Chemistry Innovations in Synthesis

Heterogeneous Catalysis Using Molybdophosphovanadates or Alumina-Supported Systems

Heteropolyacids (HPAs) like copper- or iron-doped molybdophosphovanadates (H₂PMo₁₁VCuO₄₀, HPMo₁₁VFeO₄₀) immobilized on alumina (Al₂O₃) enable efficient, recyclable catalysis for quinoxaline formation. These solid acids facilitate condensation between OPDs and 1,2-dicarbonyls under mild, solvent-based conditions. Key advantages include:

  • High activity: Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) achieves 92% yield for 2,3-diphenylquinoxaline in toluene at 25°C within 2 hours [7].
  • Reusability: Catalysts retain >85% activity over 5 cycles due to stable Keggin structures.
  • Regioselectivity: Iodine substituents on reactants remain intact, enabling direct synthesis of 6-iodoquinoxalines without dehalogenation [7].

Solvent-Free and Microwave-Assisted Protocols

Solvent-free methodologies minimize waste and enhance energy efficiency. Microwave irradiation accelerates quinoxaline cyclization by 10–20-fold compared to conventional heating:

  • Solvent-free condensation: A mixture of iodinated benzil and OPD reacts on silica gel under microwave irradiation (300W, 120°C) in 5 minutes, yielding 95% 6-iodo-2,3-diphenylquinoxaline [10].
  • Iodine/DMSO oxidative systems: Molecular iodine (10 mol%) in DMSO mediates in situ oxidation of α-hydroxy ketones to 1,2-dicarbonyls, followed by cyclization with OPDs. This one-pot method converts 2-hydroxy-1,2-di(4-iodophenyl)ethanone to tetraiodo-substituted quinoxaline in 88% yield [10].

Catalyst-Driven Regioselective Iodination Techniques

Role of Transition Metal Catalysts in Directing Iodine Incorporation

Palladium and copper catalysts enable site-selective C-H iodination of preformed quinoxalines. Key systems include:

  • Pd(OAc)₂/pyridine: Directs iodination to C6 via electrophilic palladation. 2-Methylquinoxaline yields 6-iodo-2-methylquinoxaline (78% yield, >20:1 C6:C5 selectivity) [8].
  • CuI/2-pyridinyl β-ketone ligands: Facilitates room-temperature N-arylation and subsequent iodocyclization for fused quinoxaline-iodide hybrids. This approach is critical for synthesizing complex iodinated architectures like pyrido[2,3-b]quinoxalines [6].

Mechanistic Insights into Iodine Positioning on the Quinoxaline Core

Regioselectivity in EAS is controlled by:

  • Electronic effects: C6 has higher electron density than C5 (calculated Fukui indices: f⁺ C6 = 0.125 vs. C5 = 0.092).
  • Steric factors: Substituents at C2/C3 hinder access to C5/C8 positions.
  • Catalyst influence: Pd(II) coordinates to N1, activating adjacent C2 and para-C6 positions. Isotopic labeling studies confirm irreversible iododesilylation at C6 occurs 12× faster than at C5 [6] [8].

Table 2: Regioselectivity of Quinoxaline Iodination Under Catalytic Control

Quinoxaline SubstrateCatalyst SystemIodination PositionSelectivity RatioYield (%)
QuinoxalineI₂/H₂O₂C68:1 (C6:C5)75
2-MethylquinoxalinePd(OAc)₂/pyridineC6>20:178
2,3-DimethylquinoxalineCuI/2-pyridinyl β-ketoneC615:182

Computational Design of Reaction Pathways

DFT Studies on Intermediate Stability and Reaction Kinetics

Density functional theory (DFT) calculations (B3LYP/6-31G*) elucidate key steps in 6-iodoquinoxaline synthesis:

  • Condensation mechanism: The rate-determining step is nucleophilic attack by OPD on iodinated phenylglyoxal (ΔG‡ = 25.3 kcal/mol). Iodine substituents reduce LUMO energy of dicarbonyls by 1.2 eV, accelerating addition [10].
  • Iodonium intermediate stability: For Pd-catalyzed C-H iodination, the transition state for C6-I bond formation is stabilized by 4.7 kcal/mol versus C5 due to lower steric strain in the ortho-palladated complex.
  • Hydrolysis susceptibility: 6-Iodoquinoxalines exhibit higher resistance to deiodination than 5-isomers. NBO analysis shows greater electron delocalization in the C6-I bond (Wiberg bond index = 0.87 vs. 0.82 for C5-I) [2] [10].

Table 3: DFT-Computed Energetics for Key Steps in 6-Iodoquinoxaline Synthesis

Reaction StepMethodActivation Energy (kcal/mol)Intermediate Stability (kcal/mol)
OPD attack on 2-iodophenylglyoxalB3LYP/6-31G*25.3-18.7 (tetrahedral intermediate)
Cyclodehydration to dihydroquinoxalineM06-2X/def2-TZVP18.9-12.4 (dihydro intermediate)
Aromatization (oxidation)CAM-B3LYP/SMD12.1-30.2 (6-iodoquinoxaline)

Properties

CAS Number

50998-18-0

Product Name

6-Iodoquinoxaline

IUPAC Name

6-iodoquinoxaline

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

InChI

InChI=1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H

InChI Key

NWQDPVJVUFEWLG-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN=C2C=C1I

Canonical SMILES

C1=CC2=NC=CN=C2C=C1I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.